1-(3-Chloro-4-methylphenyl)-3-(2-methoxy-4-nitrophenyl)urea
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Overview
Description
N-(3-CHLORO-4-METHYLPHENYL)-N’-(2-METHOXY-4-NITROPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLORO-4-METHYLPHENYL)-N’-(2-METHOXY-4-NITROPHENYL)UREA typically involves the reaction of 3-chloro-4-methylaniline with 2-methoxy-4-nitrophenyl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(3-CHLORO-4-METHYLPHENYL)-N’-(2-METHOXY-4-NITROPHENYL)UREA may involve large-scale batch or continuous flow processes. The choice of solvent, temperature, and reaction time is optimized to maximize yield and minimize production costs. Advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLORO-4-METHYLPHENYL)-N’-(2-METHOXY-4-NITROPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-CHLORO-4-METHYLPHENYL)-N’-(2-METHOXY-4-NITROPHENYL)UREA depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of functional groups like nitro and chloro can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLORO-4-METHYLPHENYL)-N’-(2-METHOXY-4-NITROPHENYL)UREA: Unique due to the combination of chloro, methyl, methoxy, and nitro groups.
N-(3-CHLORO-4-METHYLPHENYL)-N’-(2-METHOXY-4-NITROPHENYL)THIOUREA: Similar structure but with a sulfur atom replacing the oxygen in the urea group.
N-(3-CHLORO-4-METHYLPHENYL)-N’-(2-METHOXY-4-NITROPHENYL)CARBAMATE: Similar structure but with a carbamate group instead of the urea group.
Uniqueness
The unique combination of functional groups in N-(3-CHLORO-4-METHYLPHENYL)-N’-(2-METHOXY-4-NITROPHENYL)UREA imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features allow for specific interactions with molecular targets, which can be exploited in drug design and material science.
Properties
Molecular Formula |
C15H14ClN3O4 |
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Molecular Weight |
335.74 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2-methoxy-4-nitrophenyl)urea |
InChI |
InChI=1S/C15H14ClN3O4/c1-9-3-4-10(7-12(9)16)17-15(20)18-13-6-5-11(19(21)22)8-14(13)23-2/h3-8H,1-2H3,(H2,17,18,20) |
InChI Key |
PHIYFJPXWPFOMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)Cl |
Origin of Product |
United States |
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